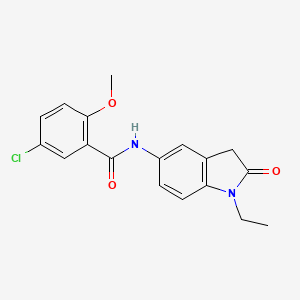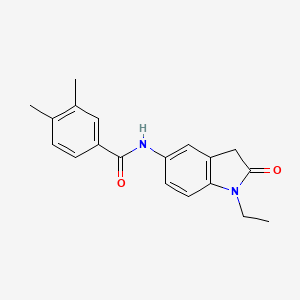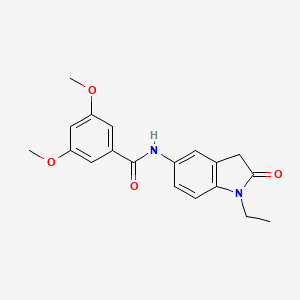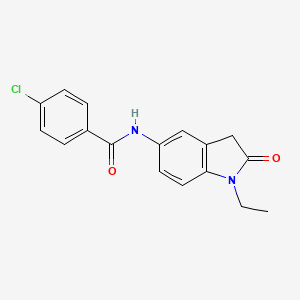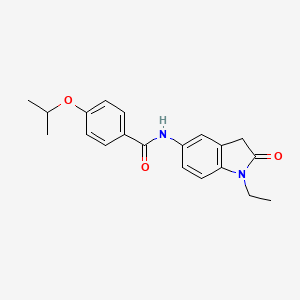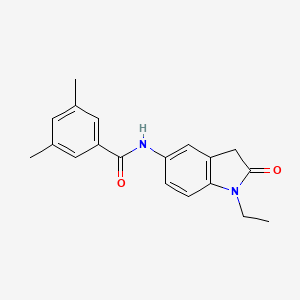
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethylbenzamide, abbreviated as NEDB, is an indole-based compound that has been studied extensively in recent years due to its potential applications in various scientific fields. NEDB is a small molecule that can be synthesized by a variety of methods and has been found to possess a variety of properties, such as its ability to act as a fluorescent sensor and its potential use in medical imaging. In addition, NEDB has been studied for its potential use in drug delivery, drug screening, and gene regulation. In
科学研究应用
NEDB has been studied extensively in recent years due to its potential applications in various scientific fields. NEDB has been found to act as a fluorescent sensor and has potential applications in medical imaging, drug delivery, and drug screening. In addition, NEDB has been studied for its potential use in gene regulation, as it has been found to interact with DNA and RNA. Furthermore, NEDB has been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells.
作用机制
The mechanism of action of NEDB is not yet fully understood. However, it is believed that NEDB binds to DNA and RNA, which may lead to the inhibition of gene expression and the inhibition of cell growth. In addition, NEDB has been found to interact with proteins and enzymes, which may lead to changes in the activity of these proteins and enzymes.
Biochemical and Physiological Effects
NEDB has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that NEDB can inhibit the growth of cancer cells and can induce apoptosis in these cells. In addition, NEDB has been found to inhibit the activity of certain enzymes and proteins, which may lead to changes in the expression of genes. Furthermore, NEDB has been found to interact with DNA and RNA, which may lead to changes in gene expression and the regulation of gene expression.
实验室实验的优点和局限性
The use of NEDB in laboratory experiments has several advantages. First, NEDB is relatively inexpensive and easy to synthesize. Second, NEDB is relatively stable and can be stored for long periods of time. Third, NEDB has been found to have a variety of biological activities, making it a useful tool for studying gene regulation and cancer therapy. However, there are also some limitations to the use of NEDB in laboratory experiments. For example, NEDB is not very soluble in water, making it difficult to use in aqueous solutions. In addition, NEDB has been found to interact with proteins and enzymes, which may lead to changes in the activity of these proteins and enzymes.
未来方向
The potential applications of NEDB are vast and the possibilities for future research are numerous. One potential area of research is the development of new methods for synthesizing NEDB. Additionally, further research could be conducted to better understand the mechanism of action of NEDB and its effects on gene regulation. Furthermore, further research could be conducted to explore the potential of NEDB as a drug delivery system and its potential use in cancer therapy. Finally, further research could be conducted to investigate the potential of NEDB as a fluorescent sensor and its potential use in medical imaging.
合成方法
NEDB can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Stille reaction. The Grignard reaction is a nucleophilic addition reaction that involves the addition of a Grignard reagent to an aldehyde or ketone, resulting in the formation of a tertiary alcohol. The Wittig reaction involves the formation of an alkylidene from a phosphonium salt, which can then be reacted with an aldehyde or ketone. The Stille reaction is a palladium-catalyzed coupling reaction that involves the formation of a carbon-carbon bond between an organostannane and an aryl halide. All of these methods can be used to synthesize NEDB.
属性
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-4-21-17-6-5-16(10-14(17)11-18(21)22)20-19(23)15-8-12(2)7-13(3)9-15/h5-10H,4,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGOOYDMWVGODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6571833.png)
![3-ethyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571848.png)
![8-[2-(3,4-dimethoxyphenyl)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571861.png)
![N-[4-({3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide](/img/structure/B6571869.png)
![3-ethyl-8-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571877.png)
![3-ethyl-8-(2,3,4-trimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571880.png)
![3-ethyl-8-(4-phenoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571885.png)
